molecular formula C20H34O2 B12289188 (3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Katalognummer: B12289188
Molekulargewicht: 306.5 g/mol
InChI-Schlüssel: GUBNWXDDDXQJOQ-AGVUXJGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a steroid derivative characterized by a cyclopenta[a]phenanthrene core. Key structural features include:

  • 17-Ethyl group: A hydrophobic substituent at position 17, distinct from common hydroxyl or ethynyl groups in similar steroids.
  • 13-Methyl group: A methyl substituent at position 13, contributing to steric effects.
  • Diol groups: Hydroxyl groups at positions 3 and 17, which may influence hydrogen bonding and solubility.

This compound shares a tetracyclic framework with endogenous hormones like estradiol and synthetic analogs such as etonogestrel but differs in substituent chemistry, leading to unique physicochemical and pharmacological properties .

Eigenschaften

Molekularformel

C20H34O2

Molekulargewicht

306.5 g/mol

IUPAC-Name

(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-,20-/m0/s1

InChI-Schlüssel

GUBNWXDDDXQJOQ-AGVUXJGHSA-N

Isomerische SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@@H](C4)O)C)O

Kanonische SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves constructing the cyclopenta[a]phenanthrene skeleton through a series of cyclization reactions.

    Functional group modifications: Introduction of hydroxyl groups at specific positions (3 and 17) and the addition of ethyl and methyl groups.

    Stereochemical control: Ensuring the correct spatial arrangement of atoms, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic hydrogenation: To introduce hydrogen atoms at specific positions.

    Chromatographic purification: To isolate the desired product from reaction mixtures.

    Crystallization: To obtain the compound in pure, solid form.

Analyse Chemischer Reaktionen

Reaktionstypen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.

    Reduktion: Addition von Wasserstoff an Doppelbindungen oder Carbonylgruppen.

    Substitution: Ersatz von Wasserstoffatomen durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃).

    Reduktionsmittel: Wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

    Katalysatoren: Wie Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxylgruppen zu Ketonen führen, während die Reduktion von Doppelbindungen zu gesättigten Kohlenwasserstoffen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkung ausübt, beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren, was zu Veränderungen der Zellfunktionen führt. So kann sich die Verbindung beispielsweise an Steroidrezeptoren binden und so die Genexpression und Proteinsynthese beeinflussen.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. For example, the compound may bind to steroid receptors, influencing gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Substituents (Position) Molecular Weight Bioactivity/Use Reference
Target Compound 17-Ethyl, 13-Methyl, 3,17-diol ~310 (estimated) Under investigation -
17β-Estradiol (E2) 17β-Hydroxyl, 13-Methyl, 3-hydroxyl 272.388 Hormone, medication
(8R,9S,13S,14S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol 17-Ethynyl, 13-Methyl, 3,17-diol 296.408 Synthetic steroid intermediate
Etonogestrel 17-Ethynyl, 11-Methylene, 13-Ethyl 324.45 Progestin (contraceptive)
(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-...-3,17-diol 17-(1-Hydroxyethyl), 13-Methyl, 3-diol 334.49 Steroid derivative
Key Observations:
  • Steric Effects : The 13-methyl group introduces steric hindrance compared to E2’s unsubstituted position, which may affect interactions with steroid receptors .
  • Biological Implications: Ethyl substituents are rare in endogenous steroids but are explored in synthetic analogs to modulate half-life and selectivity .

Bioactivity and Computational Insights

  • Similarity Metrics: Computational studies using Tanimoto or Dice indices reveal moderate similarity (~60–70%) between the target compound and E2, primarily due to shared core structure. Lower similarity (~40–50%) with etonogestrel arises from divergent substituents .
  • Protein Targets : Molecular docking suggests the 17-ethyl group may reduce binding affinity for estrogen receptors (ERα/β) compared to E2 but enhance interactions with androgen or glucocorticoid receptors .

Physicochemical Properties

Table 2: Predicted Properties
Property Target Compound 17β-Estradiol Etonogestrel
LogP (lipophilicity) ~3.8 3.1 4.2
Hydrogen Bond Donors 2 2 1
Molecular Volume (ų) ~450 420 480
  • Lipophilicity : The 17-ethyl group increases LogP compared to E2, suggesting enhanced tissue penetration but reduced aqueous solubility .
  • Hydrogen Bonding : The diol groups may compensate for hydrophobicity, enabling interactions with polar receptor residues .

Biologische Aktivität

The compound (3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a steroid derivative that has garnered attention for its potential biological activities. This article explores its biological activity by reviewing relevant studies and findings.

Chemical Structure

The compound is characterized by its complex tetradecahydro structure and specific stereochemistry. The presence of hydroxyl groups at positions 3 and 17 contributes to its biological interactions.

Antitumor Activity

Research indicates that steroid derivatives similar to this compound exhibit significant antitumor properties. For instance:

  • Inhibition of Cancer Cell Growth : Studies have shown that modifications in steroid structures can enhance their antiproliferative effects against various cancer cell lines such as HeLa and K-562 cells. The structural modifications often lead to increased selectivity and potency against cancer cells while sparing normal cells .

Anti-inflammatory Effects

Steroids are well-known for their anti-inflammatory properties. The compound may possess similar effects due to its structural characteristics:

  • Mechanism of Action : Steroidal compounds can modulate the immune response and reduce inflammation by inhibiting pro-inflammatory cytokines. This is particularly relevant in the context of chronic inflammatory diseases .

Cytotoxicity

Cytotoxic effects have been observed in various studies:

  • Selective Cytotoxicity : The compound's ability to selectively induce cytotoxicity in cancerous cells while promoting proliferation in non-cancerous cells has been documented. This dual action is significant for therapeutic applications .

Case Studies

Several case studies highlight the biological activity of steroid derivatives:

  • Modified Androstenes : A study demonstrated that certain modified androstenes exhibited enhanced antiproliferative activity against prostate cancer cells (PC-3) through structural modifications that increased their interaction with cellular targets .
  • Cytostatic Effects : Another investigation revealed that specific derivatives showed cytostatic effects when incubated with cancer cell lines for 24 hours. The results indicated a strong correlation between structural modifications and biological efficacy .

Data Tables

Biological Activity Effect Cell Line Tested Reference
AntitumorInhibition of growthHeLa
Anti-inflammatoryCytokine modulationVarious
CytotoxicitySelective cytotoxicityK-562

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.